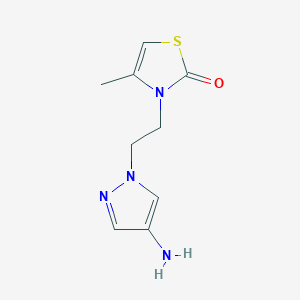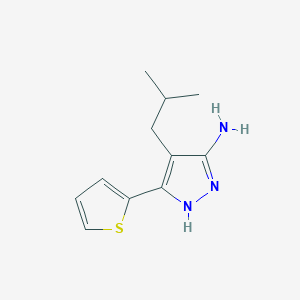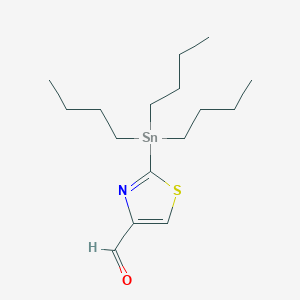
2-(Tributylstannyl)thiazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tributylstannyl)-1,3-thiazole-4-carbaldehyde is an organotin compound that features a thiazole ring substituted with a tributylstannyl group and an aldehyde functional group. This compound is of interest due to its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions. The presence of the tributylstannyl group makes it a valuable reagent in various synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tributylstannyl)-1,3-thiazole-4-carbaldehyde typically involves the stannylation of a thiazole precursor. One common method is the reaction of 2-bromo-1,3-thiazole-4-carbaldehyde with tributyltin hydride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) at elevated temperatures. The reaction proceeds via a palladium-catalyzed stannylation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 2-(tributylstannyl)-1,3-thiazole-4-carbaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Tributylstannyl)-1,3-thiazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound is commonly used in Stille coupling reactions, where it reacts with organic halides or pseudohalides to form carbon-carbon bonds.
Oxidation and Reduction: The aldehyde group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Palladium Catalysts: Used in Stille coupling reactions.
Tributyltin Hydride: Used in the stannylation process.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Coupling Products: Formation of biaryl or alkyl-aryl compounds.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Applications De Recherche Scientifique
2-(Tributylstannyl)-1,3-thiazole-4-carbaldehyde has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of materials with specific electronic or photophysical properties.
Catalysis: Acts as a precursor in the preparation of catalysts for various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(tributylstannyl)-1,3-thiazole-4-carbaldehyde primarily involves its role as a reagent in Stille coupling reactions. The palladium-catalyzed process includes the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the organic halide.
Transmetalation: The organotin compound transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Tributylstannyl)pyridine
- 2-(Tributylstannyl)thiophene
- 2-(Tributylstannyl)furan
Uniqueness
2-(Tributylstannyl)-1,3-thiazole-4-carbaldehyde is unique due to the presence of both a thiazole ring and an aldehyde group, which provides versatility in synthetic applications. The thiazole ring imparts stability and reactivity, while the aldehyde group allows for further functionalization.
Propriétés
Formule moléculaire |
C16H29NOSSn |
|---|---|
Poids moléculaire |
402.2 g/mol |
Nom IUPAC |
2-tributylstannyl-1,3-thiazole-4-carbaldehyde |
InChI |
InChI=1S/C4H2NOS.3C4H9.Sn/c6-1-4-2-7-3-5-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3; |
Clé InChI |
IZSBCUFKBRRYAJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1=NC(=CS1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


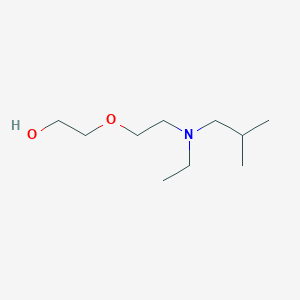
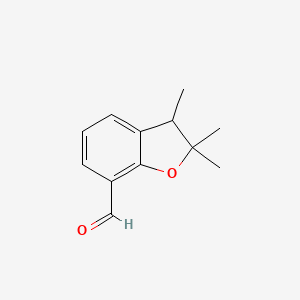
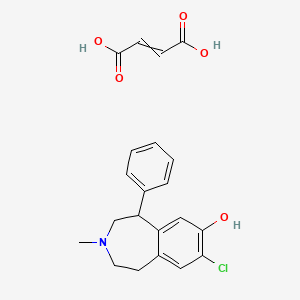



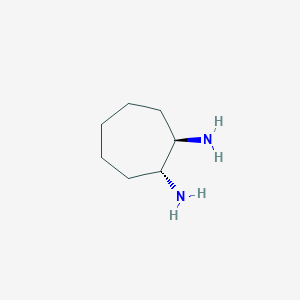
![{9-Propyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine](/img/structure/B13639811.png)
